molecular formula C8H4Cl2N2O B12963910 5,7-Dichloro-1,8-naphthyridin-2(1H)-one

5,7-Dichloro-1,8-naphthyridin-2(1H)-one

Cat. No.: B12963910
M. Wt: 215.03 g/mol
InChI Key: AHHBDALNEHKPGT-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,8-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines It is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a ketone group at the 2nd position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,8-naphthyridin-2(1H)-one typically involves the chlorination of 1,8-naphthyridin-2(1H)-one. The reaction is carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 5th and 7th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthyridines, while oxidation and reduction reactions can lead to different oxidation states and alcohol derivatives, respectively.

Scientific Research Applications

5,7-Dichloro-1,8-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

5,7-Dichloro-1,8-naphthyridin-2(1H)-one can be compared with other naphthyridine derivatives, such as:

    1,8-Naphthyridin-2(1H)-one: Lacks the chlorine substituents, leading to different reactivity and properties.

    5,7-Dibromo-1,8-naphthyridin-2(1H)-one: Contains bromine atoms instead of chlorine, which can affect its chemical behavior and applications.

    5,7-Dichloroquinoline: A structurally similar compound with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

5,7-dichloro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H4Cl2N2O/c9-5-3-6(10)11-8-4(5)1-2-7(13)12-8/h1-3H,(H,11,12,13)

InChI Key

AHHBDALNEHKPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=N2)Cl)Cl

Origin of Product

United States

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